molecular formula C11H17NO3S B5288207 N-(3-methoxyphenyl)butane-1-sulfonamide

N-(3-methoxyphenyl)butane-1-sulfonamide

Cat. No.: B5288207
M. Wt: 243.32 g/mol
InChI Key: HSNWPSMLBDWEER-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)butane-1-sulfonamide is an organosulfur compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfonamide group attached to a butane chain, with a methoxyphenyl group as a substituent. It is used in various research applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)butane-1-sulfonamide typically involves the reaction of 3-methoxyaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+butane-1-sulfonyl chlorideThis compound+HCl\text{3-methoxyaniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+butane-1-sulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(3-methoxyphenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)butane-1-sulfonamide
  • N-(3-chlorophenyl)butane-1-sulfonamide
  • N-(3-methoxyphenyl)propane-1-sulfonamide

Uniqueness

N-(3-methoxyphenyl)butane-1-sulfonamide is unique due to the presence of the methoxy group at the meta position, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-4-8-16(13,14)12-10-6-5-7-11(9-10)15-2/h5-7,9,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWPSMLBDWEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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